molecular formula C14H15N3O3 B4694351 1-METHYL-5-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-5-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4694351
M. Wt: 273.29 g/mol
InChI Key: FKOPKZPARYSUFQ-UHFFFAOYSA-N
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Description

1-METHYL-5-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenethylamino group and a carboxylic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the reaction of N-arylhydrazones with nitroolefins, which allows for the regioselective synthesis of substituted pyrazoles . The reaction conditions often involve the use of palladium(II) acetate as a catalyst, along with a bidentate ligand and a soluble base such as triethylamine, under reflux in a solvent mixture of toluene and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-5-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-5-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-5-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethylamino group and carboxylic acid moiety contribute to its versatility and potential for diverse applications.

Properties

IUPAC Name

1-methyl-5-(2-phenylethylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-17-12(11(9-16-17)14(19)20)13(18)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOPKZPARYSUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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